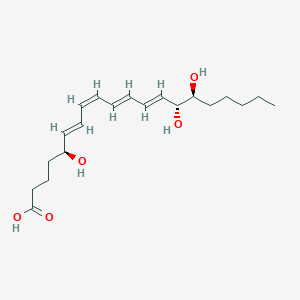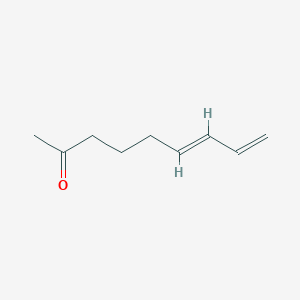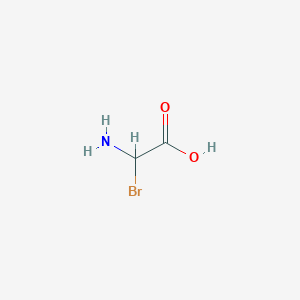
脂氧素 B4
描述
Lipoxin B4 (LXB4) is a structurally distinct member of the lipoxin family that signals in a manner distinct from Lipoxin A4 (LXA4). It is generated by mucosal tissues . It is a positional isomer of LXA4 produced by the metabolism of 15-HETE or 15-HpETE by human leukocytes .
Synthesis Analysis
Lipoxin B4 is synthesized via a stereocontrolled, efficient, and modular process. One of the key steps in this synthesis involves a stereoselective reduction followed by an asymmetric epoxidation sequence to set the vicinal diol stereocenters. The dienyne was installed via a one-pot Wittig olefination and base-mediated epoxide ring opening cascade .
Molecular Structure Analysis
The molecular structure of Lipoxin B4 has been fully characterized through spectral analysis for the first time .
Chemical Reactions Analysis
Lipoxin B4 has been shown to have significant effects on various cell functional responses. It has been found to decrease eotaxin-dependent eosinophil chemotaxis, IgE-mediated mast cell degranulation, and expression of type 2 cytokine receptors .
Physical And Chemical Properties Analysis
Lipoxin B4 has a molecular formula of C20H32O5 and a molecular weight of 352.5 g/mol .
科学研究应用
Anti-Inflammatory Properties
Lipoxins, including LXB4, are a class of anti-inflammatory lipid mediators that are produced endogenously by the organism . They have unique biological activity of reducing inflammation in the body . They exert immunomodulatory effects by regulating the behavior of various immune cells, including neutrophils, macrophages, and T and B cells .
Neuroprotection
Lipoxins have great potential for neuroprotection . They regulate the expression of many inflammatory genes by modulating the levels of transcription factors, which are elevated in various diseases, such as neurodegenerative diseases .
Treatment of COVID-19
Lipoxins, including LXB4, have shown potential in the anti-inflammatory treatment of COVID-19 . They help to dampen inflammation and promote tissue repair .
Respiratory Tract Diseases
LXB4 has been found to have good anti-inflammatory effects on the lung . In OVA-sensitized BALB/c mice, LXB4 treatment resulted in downregulation of Fcer1, Il13, Il4, Il-13ra1, Il-13ra2, and Tnf expression, which is involved in accelerating the resolution of allergic lung inflammation .
Renal Diseases
Lipoxin-mediated signaling is involved in diabetes-associated kidney disease . They have good anti-inflammatory effects on the kidney .
Cancer
Lipoxins regulate the expression of many inflammatory genes by modulating the levels of transcription factors, which are elevated in various diseases, such as cancer .
Diabetes
Lipoxins have shown potential in the treatment of type II diabetes . They regulate the expression of many inflammatory genes by modulating the levels of transcription factors, which are elevated in diabetes .
Atherosclerosis
Lipoxins, including LXB4, have shown potential in the treatment of atherosclerosis . They have good anti-inflammatory effects on atherosclerosis .
作用机制
Target of Action
Lipoxin B4 (LXB4) is a potent endogenous mediator of systemic inflammation resolution . It primarily targets glial cells and retinal ganglion cells (RGCs) . These cells play a crucial role in neuroinflammatory processes and neurodegenerative injury . LXB4 also interacts with the CXCR3 chemokine receptor , which is prominently expressed in inner retinal astrocytes and ganglion cells .
Mode of Action
LXB4 exerts its effects by interacting with its targets and modulating their responses . It inhibits glial cell activation via CXCR3 signaling, reducing acute inner retinal inflammation . LXB4 also directly acts on RGCs to increase survival and function in ocular hypertension-induced neuropathy . Furthermore, it regulates the expression of many inflammatory genes by modulating the levels of transcription factors .
Biochemical Pathways
LXB4 is involved in the regulation of inflammation through various biochemical pathways. It is produced enzymatically through the sequential metabolism of the lipoxygenase (LO) enzymes 5-LO and either 12-LO or 15-LO . LXB4 regulates the expression of many inflammatory genes by modulating the levels of transcription factors, such as nuclear factor κB (NF-κB), activator protein-1 (AP-1), nerve growth factor-regulated factor 1A binding protein 1 (NGF), and peroxisome proliferator activated receptor γ (PPAR-γ) .
Pharmacokinetics
It is known that lxb4 is an endogenously produced lipid mediator, suggesting that it may be rapidly metabolized and cleared from the body .
Result of Action
LXB4 has protective activities against neurodegenerative injury . It reduces acute inner retinal inflammation by affecting endogenous glial responses . It also increases the survival and function of RGCs in ocular hypertension-induced neuropathy . Moreover, LXB4 can inhibit the expression of pro-inflammatory factors, stimulate the expression of anti-inflammatory factors, inhibit the inflammatory effect of neutrophils, and promote the phagocytosis of apoptotic neutrophils by macrophages .
Action Environment
The action of LXB4 can be influenced by various environmental factors. For instance, the presence of other immune cells, such as neutrophils and macrophages, can affect the production and action of LXB4 . Additionally, the presence of inflammation or injury can trigger the production of LXB4 as part of the body’s response .
属性
IUPAC Name |
(5S,6E,8Z,10E,12E,14R,15S)-5,14,15-trihydroxyicosa-6,8,10,12-tetraenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O5/c1-2-3-8-14-18(22)19(23)15-10-7-5-4-6-9-12-17(21)13-11-16-20(24)25/h4-7,9-10,12,15,17-19,21-23H,2-3,8,11,13-14,16H2,1H3,(H,24,25)/b6-4-,7-5+,12-9+,15-10+/t17-,18+,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXVRTOKOJOMENI-WLPVFMORSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C(C=CC=CC=CC=CC(CCCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H]([C@@H](/C=C/C=C/C=C\C=C\[C@H](CCCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701318336 | |
| Record name | Lipoxin B4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701318336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Lipoxin B4 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005082 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
lipoxin B4 | |
CAS RN |
98049-69-5 | |
| Record name | Lipoxin B4 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98049-69-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lipoxin B4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701318336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lipoxin B4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Lipoxin B4 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005082 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(2R)-2,3-bis(4-pyren-4-ylbutanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B164209.png)
![1-Methoxy-6,6,9-trimethyl-3-pentylbenzo[c]chromene](/img/structure/B164210.png)











